Methyl 2-(trifluoromethyl)acrylate

描述

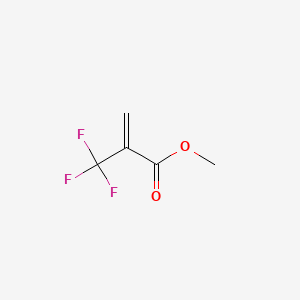

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRBXMICTQNNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382061 | |

| Record name | Methyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-90-1 | |

| Record name | Methyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 382-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-(trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a fluorinated monomer of significant interest in the fields of polymer chemistry, materials science, and biomedical applications. The incorporation of the trifluoromethyl (-CF₃) group onto the acrylate backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific optical and surface characteristics. These attributes make poly(this compound) (PMTFMA) and its copolymers highly valuable for advanced applications, ranging from specialty coatings and optical fibers to materials for drug delivery and biomedical devices. This guide provides a comprehensive overview of the synthesis of MTFMA, its physicochemical properties, polymerization behavior, and the characteristics of its corresponding polymer.

Synthesis of this compound

The synthesis of MTFMA can be approached through several routes. One common strategy involves the transformation of a precursor, such as methyl 2-(bromomethyl)acrylate, through a halogen exchange (Halex) reaction. Another prominent method is the Reformatsky-type reaction involving a trifluoromethyl source. Below is a representative experimental protocol for a multi-step synthesis.

Experimental Protocol: Synthesis via a Brominated Intermediate

This protocol is adapted from established procedures for the synthesis of α-(halomethyl)acrylates and subsequent fluorination.

Step 1: Synthesis of Methyl 2-(bromomethyl)acrylate

-

Materials: Methyl 2-(hydroxymethyl)acrylate, acetonitrile, phosphorus tribromide (PBr₃), water, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve methyl 2-(hydroxymethyl)acrylate (10.2 g) in acetonitrile (150 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add phosphorus tribromide (4 mL) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

-

Quench the reaction by carefully adding water.

-

Remove the acetonitrile solvent via rotary evaporation under reduced pressure.

-

To the remaining residue, add 100 mL of water and extract the aqueous phase twice with ethyl acetate (100 mL portions).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 2-(bromomethyl)acrylate.[1]

-

Purify the product by vacuum distillation.

-

Step 2: Fluorination to Synthesize this compound

-

Materials: Methyl 2-(bromomethyl)acrylate, antimony trifluoride (SbF₃) or another suitable fluorinating agent (e.g., silver(I) fluoride), aprotic solvent (e.g., acetonitrile), inert atmosphere (Nitrogen or Argon).

-

Procedure:

-

In a dry three-necked flask under an inert atmosphere, suspend antimony trifluoride in a dry aprotic solvent.

-

Add the purified methyl 2-(bromomethyl)acrylate dropwise to the suspension while stirring vigorously.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Carefully wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The final product, this compound, is purified by fractional distillation under reduced pressure.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Properties of this compound (Monomer)

MTFMA is a volatile, flammable liquid with a distinct odor. Its key physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₅F₃O₂ |

| Molecular Weight | 154.09 g/mol [2] |

| CAS Number | 382-90-1 |

| Appearance | Colorless liquid |

| Density | 1.262 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.359 |

| Flash Point | 22.8 °C (73.0 °F) - closed cup |

| Boiling Point | Approx. 95-97 °C (literature values vary) |

| Solubility | Sparsely soluble in water; soluble in common organic solvents. |

Spectral Data

The structural confirmation of MTFMA is typically achieved through various spectroscopic methods.

-

¹H NMR: Expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.8 ppm and two distinct signals for the vinyl protons (=CH₂) in the region of 6.0-6.5 ppm.

-

¹³C NMR: Key resonances are expected for the carbonyl carbon (~165 ppm), the trifluoromethyl-substituted quaternary carbon, the vinyl methylene carbon, and the methoxy carbon.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would be characteristic of a CF₃ group attached to a sp²-hybridized carbon.

-

IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretching vibration for the ester group (around 1740 cm⁻¹), C=C stretching (around 1650 cm⁻¹), and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

Polymerization and Properties of Poly(this compound) (PMTFMA)

MTFMA can undergo polymerization to form the homopolymer PMTFMA. Due to the strongly electron-withdrawing nature of the trifluoromethyl group, its polymerization behavior differs from that of conventional acrylates.

-

Polymerization Methods: MTFMA can be polymerized via free-radical and anionic polymerization techniques. Anionic polymerization is often preferred as it can offer better control over the molecular weight and architecture of the resulting polymer.

-

Copolymerization: MTFMA is frequently copolymerized with other monomers, such as methyl methacrylate (MMA) or styrene, to tailor the properties of the final material for specific applications.

Polymerization Process Overview

Caption: Simplified free-radical polymerization of MTFMA.

Properties of Poly(this compound)

PMTFMA exhibits properties that are highly desirable for advanced materials. The data presented here are based on typical values for fluorinated polyacrylates, as specific data for the homopolymer can vary based on molecular weight and synthesis method.

| Property | Value / Description |

| Glass Transition Temp. (Tg) | Expected to be higher than PMMA (105 °C) due to steric hindrance and strong dipole-dipole interactions of the -CF₃ group. |

| Thermal Stability | High thermal stability, with decomposition temperatures generally exceeding those of non-fluorinated counterparts. |

| Optical Properties | Low refractive index and high optical transparency. |

| Surface Properties | Low surface energy, leading to hydrophobic and oleophobic characteristics. |

| Chemical Resistance | Excellent resistance to many solvents, acids, and bases. |

| Solubility | Generally soluble only in highly fluorinated solvents or specific polar aprotic solvents. |

Applications in Research and Drug Development

The unique properties of MTFMA-based polymers make them attractive for biomedical applications.

-

Drug Delivery: The hydrophobicity and stability of PMTFMA can be utilized in creating controlled-release drug formulations. Copolymers can be designed to form micelles or nanoparticles that encapsulate therapeutic agents, protecting them from degradation and targeting specific tissues.

-

Biomedical Coatings: The low surface energy and biocompatibility of fluorinated polymers make them ideal for coating medical devices, such as catheters and implants, to reduce biofouling and improve lubricity.

-

Ophthalmic Materials: The high optical clarity and oxygen permeability of some fluorinated polymers are beneficial for applications in contact lenses and intraocular lenses.

While direct involvement in specific signaling pathways is not a primary function of this structural polymer, its role as a carrier or coating material is critical for the efficacy and safety of advanced therapeutic products.

Conclusion

This compound is a key monomer for the synthesis of advanced fluoropolymers with a unique combination of thermal, chemical, and surface properties. The synthetic routes, while requiring careful handling of fluorinating agents, are accessible and yield a versatile building block for materials science. The resulting polymers, particularly PMTFMA and its copolymers, hold significant promise for high-performance applications, including critical components in the field of drug development and medical devices. Further research into the controlled polymerization of MTFMA and the biological interactions of its polymers will continue to expand its utility in cutting-edge technologies.

References

Methyl 2-(trifluoromethyl)acrylate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(trifluoromethyl)acrylate, a fluorinated monomer of significant interest in polymer chemistry and materials science. The document details its chemical identity, physicochemical properties, synthesis, and polymerization behavior, offering valuable insights for its application in research and development.

Chemical Structure and IUPAC Name

This compound is an α-substituted acrylate monomer characterized by the presence of a trifluoromethyl group on the α-carbon. This structural feature imparts unique properties to the monomer and the resulting polymers.

-

IUPAC Name: methyl 2-(trifluoromethyl)prop-2-enoate[1]

-

Chemical Formula: C₅H₅F₃O₂

-

CAS Number: 382-90-1[1]

-

Molecular Weight: 154.09 g/mol [1]

-

SMILES: C=C(C(=O)OC)C(F)(F)F

Structure:

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Physical State | Liquid | |

| Boiling Point | 104-105 °C | |

| Density | 1.262 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.359 | |

| Flash Point | 22.8 °C (closed cup) | |

| Solubility | Sparsely soluble in common organic solvents | |

| ¹⁹F NMR | Spectral data available | [1] |

| Mass Spectrometry (GC-MS) | Spectral data available | [1] |

| Infrared (IR) Spectrum | Spectral data available | [1] |

Experimental Protocols

Representative Synthesis of this compound

While various methods exist for the synthesis of fluorinated acrylates, a common route to this compound involves the esterification and subsequent elimination of a suitable precursor, such as one derived from trifluoroacetone. The following is a representative, multi-step protocol adapted from general procedures for related compounds.

Step 1: Formation of Trifluoroacetone Cyanohydrin

-

To a stirred solution of trifluoroacetone in a suitable aprotic solvent (e.g., diethyl ether) cooled to 0-5 °C, slowly add a solution of sodium cyanide in water.

-

After the addition is complete, continue stirring at the same temperature for 2-3 hours.

-

Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid) to a pH of approximately 2-3, while maintaining the temperature below 10 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude trifluoroacetone cyanohydrin.

Step 2: Methanolysis and Dehydration

-

Treat the crude trifluoroacetone cyanohydrin with a mixture of methanol and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture under reflux for several hours.

-

Cool the mixture and pour it into ice water.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Free-Radical Copolymerization with Methyl Methacrylate

This compound generally does not readily undergo free-radical homopolymerization but can be effectively copolymerized with other vinyl monomers. The following protocol describes a typical free-radical copolymerization with methyl methacrylate (MMA).

-

In a polymerization tube, dissolve the desired molar ratio of this compound and freshly distilled methyl methacrylate in a suitable solvent (e.g., benzene or toluene).

-

Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to the monomer solution. The concentration of the initiator is typically around 0.1-1 mol% relative to the total monomer concentration.

-

Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the polymerization tube under vacuum.

-

Immerse the sealed tube in a constant temperature oil bath, typically between 60-80 °C, to initiate polymerization.

-

Allow the reaction to proceed for a predetermined time to achieve the desired conversion.

-

Terminate the polymerization by cooling the tube in an ice bath.

-

Open the tube and precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the free-radical copolymerization of this compound with a comonomer.

References

physical and chemical properties of Methyl 2-(trifluoromethyl)acrylate

An In-depth Technical Guide to Methyl 2-(trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, applications, and safety considerations for this compound. The information is intended for professionals in research, development, and drug design who are interested in leveraging the unique characteristics of this fluorinated monomer.

Chemical Identity and Structure

This compound, with the CAS number 382-90-1, is a fluorinated acrylate monomer.[1][2][3][4] The presence of the trifluoromethyl group at the alpha-position of the acrylate moiety confers unique properties to the molecule and its subsequent polymers.

Molecular Structure:

Identifiers:

-

IUPAC Name: methyl 2-(trifluoromethyl)prop-2-enoate[1][]

-

Synonyms: Methyl 2-(trifluoromethyl)propenoate, α-(Trifluoromethyl)acrylic acid methyl ester[]

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 154.09 g/mol | [1][2][3][4] |

| Boiling Point | 104-105 °C | [2][3] |

| Density | 1.262 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.359 | [4] |

| Flash Point | 22.8 °C (closed cup) | [4] |

| Purity (typical) | 97% | [3][4] |

| Form | Liquid | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Information |

| ¹⁹F NMR | Data available, useful for confirming the trifluoromethyl group.[1] |

| Mass Spectrometry (GC-MS) | Spectra are available for mass determination and fragmentation analysis.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available, showing characteristic peaks for the ester and alkene functional groups.[1][6] |

Reactivity and Stability

Reactivity: this compound is a monomer that readily undergoes polymerization, particularly through free-radical mechanisms.[7][8] The electron-withdrawing nature of the trifluoromethyl group significantly influences its reactivity. It can be copolymerized with other monomers to produce a variety of fluorinated polymers.[7][9][10]

Stability and Storage:

-

The compound is flammable and should be stored away from heat, sparks, open flames, and other ignition sources.[2][4]

-

It is recommended to store this compound at temperatures between 2-8°C.[2][4]

-

Due to its tendency to polymerize, it is often supplied with a stabilizer, such as <50 ppm of 4-Hydroxy-TEMPO.[4]

-

Hazardous polymerization may occur.[11]

Applications in Research and Development

The unique properties of this compound make it a valuable monomer in materials science and a point of interest in drug development.

Polymer Synthesis:

-

It is a key building block for creating fluorinated poly(meth)acrylates.[7]

-

Homopolymers of this compound are often sparsely soluble in common organic solvents.[7]

-

Copolymerization with monomers like methyl methacrylate allows for the tuning of polymer properties.[10][12] These copolymers can exhibit enhanced thermal and chemical resistance.[8]

Drug Development:

-

The trifluoromethyl (-CF3) group is a critical functional group in modern drug design.[13]

-

Incorporating a -CF3 group can modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, which can lead to improved pharmacological profiles.[13][14] While this monomer itself is not a drug, polymers derived from it could have applications in drug delivery systems.

Experimental Protocols

General Protocol for Free-Radical Polymerization

The following is a generalized procedure for the free-radical polymerization of this compound. Specific conditions such as initiator concentration, temperature, and reaction time should be optimized for the desired polymer characteristics.

-

Monomer Preparation: Ensure the monomer is free of inhibitors, if necessary, by passing it through a column of basic alumina.

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the desired solvent (e.g., dimethyl carbonate).

-

Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).

-

Monomer Addition: Add this compound and any co-monomers to the reaction vessel.

-

Reaction: Purge the system with nitrogen and heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with continuous stirring for a specified period.

-

Polymer Isolation: After the reaction is complete, cool the mixture and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

-

Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

GHS Hazard Classifications: [1][4]

-

H225: Highly flammable liquid and vapor

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[2][11]

-

Keep the container tightly closed in a dry and well-ventilated place.[15]

-

Ground/bond container and receiving equipment to prevent static discharge.[11]

-

Store at 2-8°C.[4]

Visualizations

References

- 1. This compound | C5H5F3O2 | CID 2782391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound 4-Hydroxy-TEMPO 50ppm stabilizer, 97 382-90-1 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Methyl 2-fluoroacrylate | 2343-89-7 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. jelsciences.com [jelsciences.com]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 2-(trifluoromethyl)acrylate (CAS 382-90-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, and handling considerations for Methyl 2-(trifluoromethyl)acrylate, identified by CAS number 382-90-1. The information is compiled to assist researchers and professionals in its safe and effective use in laboratory and development settings.

Chemical and Physical Properties

This compound is a fluorinated monomer used in the synthesis of specialty polymers.[1] The incorporation of the trifluoromethyl group can impart unique properties to polymers, such as thermal stability, chemical resistance, and low surface energy.[1] It is typically supplied as a liquid with a stabilizer to prevent spontaneous polymerization.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 382-90-1 | [4][5][6] |

| Molecular Formula | C₅H₅F₃O₂ | [2][4][5] |

| Molecular Weight | 154.09 g/mol | [2][4][7] |

| Appearance | Liquid | [2][3][4] |

| Density | 1.262 g/mL at 25 °C | [2][3][8] |

| Boiling Point | 104-105 °C | [4] |

| Flash Point | 22.8 °C (73.0 °F) - closed cup | [9] |

| Refractive Index | n20/D 1.359 | [2][3][8] |

| Purity | 97% | [2][3][5] |

| Stabilizer | <50 ppm 4-Hydroxy-TEMPO | [2][3] |

| Storage Temperature | 2-8°C | [2][3][4] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | methyl 2-(trifluoromethyl)prop-2-enoate | [7] |

| Synonyms | MTFMA, Methyl 2-(trifluoromethyl)prop-2-enoate | [2][4] |

| InChI | 1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3 | [2][3][7] |

| InChI Key | GTRBXMICTQNNIN-UHFFFAOYSA-N | [2][3][7] |

| Canonical SMILES | COC(=O)C(=C)C(F)(F)(F) | [2] |

| MDL Number | MFCD00068659 | [2][4] |

Hazards and Toxicological Information

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[7] It is a highly flammable liquid and poses several health risks upon exposure.[7][9]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement | Reference(s) |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor | [7][9] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | [7][9] |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | [7][9] |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | [7][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | [7][9] |

Table 4: Precautionary Statements (P-Statements)

| Code | Statement | Reference(s) |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4][9] |

| P233 | Keep container tightly closed. | [4][9] |

| P240 | Ground and bond container and receiving equipment. | [4][9] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [4][9] |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [4][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9] |

Experimental Protocols

Determination of Physical Hazards

-

Flash Point and Boiling Point: The flammability of a liquid is determined by its flash point and initial boiling point. For GHS Category 2 classification, the flash point must be <23°C and the initial boiling point >35°C.[10] Standard methods for determining the closed-cup flash point include ASTM D56.[2] The initial boiling point is typically determined using methods like OECD Test Guideline 103 or ASTM D86.[2]

Determination of Health Hazards

-

Skin Irritation: GHS Category 2 for skin irritation is assigned based on evidence of reversible skin damage.[9] This is often determined using in vivo animal tests (e.g., OECD Test Guideline 404) or validated in vitro methods like the reconstructed human epidermis (RhE) test (OECD Test Guideline 439).

-

Eye Irritation: GHS Category 2 for eye irritation is based on data showing the substance produces reversible eye irritation.[9] Standard protocols include the bovine corneal opacity and permeability (BCOP) test (OECD Test Guideline 437) or the rabbit eye test (OECD Test Guideline 405).

-

Acute Inhalation Toxicity: Classification as GHS Category 4 (Harmful if inhaled) is based on LC50 values (the concentration in air that kills 50% of test animals).[5] These studies are typically conducted on rats for a 4-hour exposure period according to OECD Test Guideline 403.[5]

-

Toxicology of Acrylates: Acrylates as a class have been studied for their toxicological properties. While they are generally not found to cause point mutations in bacterial tests, they often show a positive response in in vitro mammalian cell assays for clastogenicity (the ability to cause chromosome damage).[8] However, this in vitro effect is often not observed in in vivo studies.[8]

Visualizations

The following diagrams illustrate a typical experimental workflow for using this compound in polymer synthesis and the logical framework for its hazard assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. lcslaboratory.com [lcslaboratory.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Investigation of flexural strength and cytotoxicity of acrylic resin copolymers by using different polymerization methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short-term rat inhalation study with aerosols of acrylic ester-based polymer dispersions containing a fraction of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ecotoxicity of isosorbide acrylate and methacrylate monomers and corresponding polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04178B [pubs.rsc.org]

- 7. CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents [patents.google.com]

- 8. Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

Spectroscopic Analysis of Methyl 2-(trifluoromethyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(trifluoromethyl)acrylate (MTFMA), a valuable monomer in polymer chemistry and material science. The document details expected spectral characteristics from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Atom Number | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| 1 | ~3.8 | s | - | -OCH₃ |

| 2 | ~6.6 | q | ~1.5 | =CH₂ (trans to -CF₃) |

| 2 | ~6.2 | q | ~1.5 | =CH₂ (cis to -CF₃) |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Atom Number | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| 1 | ~53 | s | - | -OCH₃ |

| 2 | ~135 | q | ~6 | =CH₂ |

| 3 | ~128 | q | ~30 | =C(CF₃) |

| 4 | ~164 | s | - | C=O |

| 5 | ~122 | q | ~275 | -CF₃ |

Predicted in CDCl₃ solvent.

Table 3: ¹⁹F NMR Spectral Data

| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5 | ~ -60 to -70 | s | -CF₃ |

Referenced against CFCl₃. The exact chemical shift can vary based on the solvent and standard used.[1]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (methyl) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1300-1100 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch (ester) |

Based on vapor-phase IR data and typical values for similar functional groups.[2][3]

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - OCH₃]⁺ |

| 95 | Moderate | [M - COOCH₃]⁺ |

| 69 | High | [CF₃]⁺ |

Based on electron ionization (EI) GC-MS data.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data for this compound, a volatile liquid.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Objective: To obtain high-resolution NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added (final concentration ~0.03% v/v). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.[4]

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

The spectrometer is tuned to the fluorine frequency.

-

A standard single-pulse experiment, often with proton decoupling, is performed.

-

Due to the high sensitivity of the ¹⁹F nucleus, a small number of scans is usually sufficient.[4]

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal or external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

A single drop of the liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded to subtract atmospheric and instrumental interferences.

-

The sample holder with the prepared salt plates is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 ppm.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.[2]

-

GC Separation:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C).

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar HP-5MS column).

-

A temperature program is used to separate the analyte from the solvent and any impurities (e.g., start at 40 °C, ramp to 250 °C).

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV), causing fragmentation.

-

The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

A mass spectrum is recorded, showing the relative abundance of each ion.

-

-

Data Processing: The mass spectrum of the analyte peak is analyzed to identify the molecular ion and characteristic fragment ions. This data is often compared against spectral libraries for confirmation.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and the correlation between its structure and the spectral data.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic techniques with the molecular structure.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Methyl 2-(trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(trifluoromethyl)acrylate (MTFA) is a highly versatile fluorinated monomer that has garnered significant interest in organic synthesis and materials science. The presence of the strongly electron-withdrawing trifluoromethyl group at the α-position profoundly influences its reactivity, making it a potent Michael acceptor and a unique component in polymerization and cycloaddition reactions. This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of MTFA, with a focus on its application in Michael additions, polymerizations, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in academia and industry.

Introduction

The incorporation of fluorine-containing moieties into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound (MTFA), with its unique electronic properties, serves as a valuable building block for the synthesis of a wide array of trifluoromethylated compounds and polymers. This guide delves into the core aspects of MTFA's reactivity, providing a detailed examination of its participation in key organic transformations.

Michael Addition Reactions

The electron-deficient nature of the double bond in MTFA makes it an exceptional Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. These reactions are often highly efficient and can proceed under mild conditions, sometimes even in the absence of a catalyst.

Thia-Michael Addition

The addition of thiols to MTFA is a facile and often spontaneous process. The reaction proceeds with high atom economy and is a powerful tool for the synthesis of β-sulfur-containing trifluoromethylated compounds.

General Reaction Scheme:

Caption: General scheme of the Thia-Michael addition to MTFA.

Table 1: Thia-Michael Addition to α-Trifluoromethylacrylates

| Entry | Thiol | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 1 | Thiophenol | MTBE | None | 1 | 95 | [1] |

| 2 | Benzyl mercaptan | MTBE | None | 2 | 92 | [1] |

| 3 | Octanethiol | MTBE | None | 24 | 85 | [1] |

Experimental Protocol: Catalyst-Free Thia-Michael Addition of Thiophenol to tert-Butyl 2-(trifluoromethyl)acrylate [1]

-

To a solution of tert-butyl 2-(trifluoromethyl)acrylate (1.0 mmol) in methyl tert-butyl ether (MTBE, 2.0 mL) was added thiophenol (1.1 mmol).

-

The reaction mixture was stirred at room temperature for 1 hour.

-

The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Aza-Michael Addition

Nitrogen-based nucleophiles, such as amines and their derivatives, also readily add to MTFA in aza-Michael reactions. These reactions are crucial for the synthesis of β-amino acids and other nitrogen-containing trifluoromethylated compounds, which are important scaffolds in medicinal chemistry.

General Reaction Workflow:

References

Homopolymerization Potential of Methyl 2-(trifluoromethyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a unique acrylic monomer with a strong electron-withdrawing trifluoromethyl group, which significantly influences its polymerization behavior. This technical guide provides an in-depth analysis of the homopolymerization potential of MTFMA, focusing on the challenges and successes of different polymerization techniques. While radical homopolymerization of MTFMA is generally reported to be unsuccessful, this monomer readily undergoes anionic homopolymerization. This guide details the known successful methods for the anionic polymerization of MTFMA, including initiator systems and reaction mechanisms. Furthermore, it explores the reasons behind the inhibition of radical polymerization. Quantitative data from the literature is summarized, and detailed experimental protocols are provided for key polymerization methods. Visual diagrams of the polymerization mechanisms and experimental workflows are included to facilitate a comprehensive understanding of the homopolymerization of this scientifically intriguing monomer.

Introduction

Fluorinated polymers have garnered significant interest in various fields, including pharmaceuticals, advanced materials, and coatings, owing to their unique properties such as thermal stability, chemical resistance, and low surface energy. This compound (MTFMA) is a prominent fluoro-containing monomer. The presence of the α-trifluoromethyl group dramatically alters the electronic properties of the vinyl bond, making its polymerization behavior distinct from that of conventional acrylates and methacrylates. Understanding the homopolymerization potential of MTFMA is crucial for the development of novel homopolymers with unique properties and for designing copolymers with tailored functionalities.

This guide aims to provide a comprehensive overview of the homopolymerization of MTFMA, with a particular focus on the contrasting outcomes of radical and anionic polymerization methods.

Anionic Homopolymerization of this compound

Anionic polymerization has been demonstrated as a successful method for the homopolymerization of MTFMA. The strong electron-withdrawing nature of the trifluoromethyl group makes the vinyl bond of MTFMA highly susceptible to nucleophilic attack, a key step in anionic polymerization.

Successful Initiator Systems

While typical anionic initiators used for methyl methacrylate (MMA), such as alkyllithium compounds, can lead to side reactions, including attack on the trifluoromethyl group, weaker nucleophilic initiators have been successfully employed.[1]

Pyridine has been reported as an effective initiator for the anionic homopolymerization of MTFMA.[1] The initiation mechanism is believed to involve the nucleophilic attack of the nitrogen atom of pyridine on the β-carbon of the MTFMA double bond, forming a zwitterionic intermediate that subsequently initiates the polymerization.

Quantitative Data

The following table summarizes the quantitative data obtained from the anionic homopolymerization of MTFMA.

| Initiator | Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Pyridine | Toluene | 0 | 85 | 12,000 | 18,000 | 1.5 | [Ito et al.] |

Note: The data presented is based on available literature. Further experimental validation is recommended.

Experimental Protocol: Anionic Homopolymerization of MTFMA with Pyridine

The following is a representative experimental protocol for the anionic homopolymerization of MTFMA initiated by pyridine.

Materials:

-

This compound (MTFMA), freshly distilled.

-

Pyridine, dried over calcium hydride and distilled.

-

Toluene, dried over sodium/benzophenone and distilled.

-

Methanol (for termination).

-

Argon or Nitrogen gas (for inert atmosphere).

Procedure:

-

All glassware is flame-dried under vacuum and cooled under a stream of inert gas.

-

In a Schlenk flask equipped with a magnetic stirrer, add the desired amount of dry toluene via a cannula.

-

Cool the flask to 0 °C in an ice bath.

-

Add the freshly distilled MTFMA monomer to the toluene.

-

Using a syringe, inject the required amount of dry pyridine into the stirred solution.

-

The polymerization is allowed to proceed at 0 °C for a specified time (e.g., 24 hours).

-

The polymerization is terminated by the addition of a small amount of methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol).

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

-

The resulting poly(this compound) (PMTFMA) is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Signaling Pathway: Anionic Polymerization of MTFMA with Pyridine

Radical Homopolymerization of this compound

In stark contrast to its anionic counterpart, the radical homopolymerization of MTFMA is generally reported to be unsuccessful.[1] This presents a significant limitation in harnessing this monomer for applications where radical polymerization is the preferred method, such as in emulsion or suspension polymerization.

Challenges and Reasons for Failure

The primary reason for the failure of radical homopolymerization of MTFMA is attributed to the high electrophilicity of the double bond and the steric hindrance imposed by the trifluoromethyl group. This leads to a number of challenges:

-

Slow Propagation and High Termination Rates: The electron-withdrawing trifluoromethyl group deactivates the growing radical chain end, making it less reactive towards the electron-deficient monomer. This results in a very slow propagation rate. Concurrently, the termination rate remains relatively high, preventing the formation of high molecular weight polymer chains.

-

Chain Transfer: Chain transfer reactions to the monomer or solvent can also play a significant role in limiting the polymer chain growth.

-

Penultimate Unit Effect: The reactivity of the propagating radical can be significantly influenced by the nature of the preceding monomer unit (penultimate unit). In the case of MTFMA, this effect could further disfavor homopolymerization.

Experimental Attempts

Attempts to homopolymerize MTFMA using common radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) under various conditions (bulk, solution) have generally resulted in either no polymer formation or the production of only low molecular weight oligomers.

While homopolymerization is challenging, it is important to note that MTFMA readily undergoes radical copolymerization with a variety of other monomers. This suggests that the electronic and steric factors that hinder homopolymerization can be overcome by the presence of a comonomer with different reactivity.

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the homopolymerization of MTFMA.

Conclusion

The homopolymerization of this compound presents a fascinating case study in monomer reactivity. While its strong electron-withdrawing nature and steric bulk effectively inhibit radical homopolymerization, these same properties make it an excellent candidate for anionic polymerization. The successful homopolymerization of MTFMA via anionic methods, particularly with weaker nucleophilic initiators like pyridine, opens avenues for the synthesis of novel fluorinated homopolymers with potentially unique and valuable properties. For researchers and professionals in drug development and materials science, understanding these distinct polymerization behaviors is paramount for the rational design and synthesis of advanced functional polymers. Further exploration into controlled/"living" anionic polymerization techniques for MTFMA could provide even greater control over the polymer architecture, leading to the development of well-defined materials for high-performance applications.

References

An In-depth Technical Guide to the Copolymerization Behavior of Methyl 2-(trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the copolymerization behavior of Methyl 2-(trifluoromethyl)acrylate (MTFMA), a monomer of significant interest for the development of advanced polymers with unique properties. The incorporation of the trifluoromethyl group can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific optical and surface properties, making MTFMA copolymers promising candidates for applications in drug delivery, medical devices, and advanced materials.

Introduction to this compound (MTFMA)

This compound is an acrylic monomer characterized by the presence of a trifluoromethyl (-CF₃) group at the alpha position. This electron-withdrawing group significantly influences the reactivity of the monomer and the properties of the resulting polymers. While MTFMA has been reported to be difficult to homopolymerize via free radical methods, it readily copolymerizes with a variety of conventional monomers, offering a versatile platform for the synthesis of fluorinated copolymers with tailored functionalities.

Copolymerization Parameters of MTFMA

The copolymerization of MTFMA with various comonomers has been investigated to understand its reactivity and predict the composition of the resulting copolymers. The following tables summarize key quantitative data, including monomer reactivity ratios and Alfrey-Price Q and e values.

Table 1: Monomer Reactivity Ratios for the Copolymerization of MTFMA (M₁) with Various Comonomers (M₂)

| Comonomer (M₂) | r₁ (MTFMA) | r₂ | Copolymerization Model | Reference |

| Methyl Methacrylate (MMA) | 0.05 | 0.21 | Terminal | [1] |

| Styrene (St) | 0.03 | 0.24 | Penultimate | [1] |

| p-Chlorostyrene (pClSt) | 0.07 | 0.63 | Penultimate | [1] |

Note: The penultimate model is suggested for copolymerizations with styrene and p-chlorostyrene, indicating that the reactivity of the propagating radical is influenced by the preceding monomer unit.

Table 2: Alfrey-Price Q and e Values for MTFMA

| Monomer | Q Value | e Value | Reference |

| MTFMA | 0.8 | 2.9 | [1] |

The high 'e' value for MTFMA indicates its strong electron-accepting nature, which favors copolymerization with electron-donating monomers.

Experimental Protocols

This section provides detailed methodologies for the free-radical copolymerization of MTFMA, determination of reactivity ratios, and characterization of the resulting copolymers.

Materials

-

Monomers: this compound (MTFMA), Styrene (St), Methyl Methacrylate (MMA). Monomers should be purified prior to use by passing through a column of basic alumina to remove inhibitors, followed by distillation under reduced pressure.

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). The initiator should be recrystallized from a suitable solvent (e.g., methanol for AIBN).

-

Solvent: Toluene, 1,4-dioxane, or other suitable anhydrous, deoxygenated solvent.

-

Precipitating Agent: Methanol or hexane.

General Procedure for Free-Radical Copolymerization

-

Monomer and Initiator Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, the desired amounts of MTFMA, the comonomer (e.g., MMA or Styrene), and the initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomer concentration) are dissolved in the chosen solvent.

-

Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: The sealed tube is then immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred for a predetermined time. The reaction time should be kept short to ensure low monomer conversion (<10%) for accurate reactivity ratio determination.

-

Termination and Precipitation: The polymerization is terminated by rapidly cooling the reaction vessel in an ice bath. The viscous solution is then slowly poured into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the copolymer.

-

Purification: The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., tetrahydrofuran), and reprecipitated. This process is repeated at least twice to remove any unreacted monomers and initiator residues.

-

Drying: The purified copolymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Determination of Monomer Reactivity Ratios

-

Series of Copolymerizations: A series of copolymerizations are carried out with varying initial monomer feed ratios, keeping the total monomer and initiator concentrations constant.

-

Copolymer Composition Analysis: The composition of the purified copolymers is determined using ¹H NMR spectroscopy. The molar fraction of each monomer in the copolymer is calculated from the integral ratios of characteristic proton signals. For MTFMA-co-MMA, the methoxy protons of MMA can be compared to the methyl protons of MTFMA. For MTFMA-co-Styrene, the aromatic protons of styrene can be used.

-

Calculation of Reactivity Ratios: The monomer reactivity ratios (r₁ and r₂) are then determined by applying a suitable copolymerization model, such as the Mayo-Lewis or Kelen-Tüdős methods for the terminal model, or more advanced methods for the penultimate model if necessary.

Characterization of Copolymers

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to determine the copolymer composition and microstructure.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the copolymers by measuring the weight loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymers, providing insights into their amorphous or crystalline nature.

-

Visualizations of Key Processes

Signaling Pathways and Experimental Workflows

Caption: General scheme of free-radical copolymerization of MTFMA.

Caption: Experimental workflow for MTFMA copolymerization.

References

The Unseen Potential: A Technical Guide to Poly(Methyl 2-(trifluoromethyl)acrylate) and its Fluorinated Congeners

A deep dive into the synthesis, properties, and applications of a promising class of fluorinated polymers for researchers, scientists, and drug development professionals.

The introduction of fluorine into acrylate polymers bestows a unique and powerful set of properties, opening doors to advanced applications across various scientific and technological domains. Among these, poly(methyl 2-(trifluoromethyl)acrylate) (pMTFMA) and its structural relatives stand out for their potential in creating materials with exceptional optical clarity, thermal stability, and controlled surface properties. This technical guide provides a comprehensive overview of the synthesis, key properties, and emerging applications of this intriguing class of polymers. While data on the homopolymer of this compound is emerging, this guide will also draw upon data from closely related poly(2-(trifluoromethyl)acrylates) to provide a broader understanding of their potential.

Core Properties: A Quantitative Overview

The trifluoromethyl group (-CF3) at the alpha position of the acrylate monomer dramatically influences the resulting polymer's characteristics. These properties are summarized below, with data drawn from studies on various poly(2-(trifluoromethyl)acrylates) to provide a comparative perspective.

| Property | Polymer | Value | Significance |

| Refractive Index (nD) | This compound (monomer) | 1.359 (at 20°C) | The low refractive index of the monomer suggests that the corresponding polymer will also exhibit a low refractive index, making it a strong candidate for anti-reflective coatings and optical waveguide materials. |

| Poly(perfluoro-2-trichloromethylisopropyl)acrylate | 1.4443 (at 20°C)[1] | This value, from a structurally related polymer, further supports the potential for low refractive index applications in optical engineering. | |

| Density | This compound (monomer) | 1.262 g/mL (at 25°C)[2] | |

| Thermal Stability (Td10%) | Poly(2,2,2-trifluoroethyl α-fluoroacrylate-co-2-(trifluoromethyl)acrylic acid) (93 mol% FATRIFE) | 348 °C | The high decomposition temperature indicates excellent thermal stability, suitable for applications requiring high-temperature processing or operation. |

| Glass Transition Temperature (Tg) | Poly(perfluoro-2-trichloromethylisopropyl)acrylate | 130 °C[1] | A high Tg points to a rigid and dimensionally stable material at ambient and moderately elevated temperatures. |

| Surface Hydrophobicity (Water Contact Angle) | Poly(2,2,2-trifluoroethyl α-fluoroacrylate) homopolymer | 107° | The high water contact angle demonstrates the hydrophobic nature of these polymers, which is advantageous for creating water-repellent and self-cleaning surfaces. |

| Poly(2,2,2-trifluoroethyl α-fluoroacrylate-co-2-(trifluoromethyl)acrylic acid) (42 mol% MAF) | 81° | This shows that the hydrophobicity can be tuned by copolymerization, allowing for tailored surface properties. |

Key Applications: From Photonics to Advanced Coatings

The unique combination of properties inherent to poly(2-(trifluoromethyl)acrylates) makes them highly attractive for a range of advanced applications.

Optical Materials and Photonics

The exceptionally low refractive index of these fluorinated polymers is a key driver for their use in optical applications. They are prime candidates for:

-

Anti-Reflective Coatings: By applying a thin layer of a low-refractive-index polymer to the surface of optical components like lenses and solar cells, reflection can be minimized, thereby maximizing light transmission.

-

Optical Waveguides: Materials with a precisely controlled and low refractive index are essential for the fabrication of optical fibers and waveguides, which are the backbone of modern telecommunications and data transfer.[1] The ability to tune the refractive index through copolymerization offers a pathway to creating sophisticated graded-index optical elements.

High-Performance Coatings

The inherent hydrophobicity, chemical resistance, and thermal stability of poly(2-(trifluoromethyl)acrylates) make them ideal for protective and functional coatings. These coatings can impart a range of desirable surface properties, including:

-

Hydrophobicity and Oleophobicity: Creating water- and oil-repellent surfaces for applications such as self-cleaning windows, anti-fouling coatings for marine applications, and stain-resistant textiles.

-

Chemical Resistance: Protecting underlying substrates from harsh chemical environments.

-

Thermal Stability: Ensuring coating integrity and performance at elevated temperatures.

Emerging Applications in Electronics and Energy

Recent research suggests the potential of these materials in advanced electronic and energy applications. For instance, the incorporation of hydrophobic trifluoromethyl groups can enhance the moisture stability of sensitive electronic devices like perovskite solar cells.[3]

Experimental Protocols: Synthesis of Poly(2-(trifluoromethyl)acrylates)

The primary method for synthesizing poly(2-(trifluoromethyl)acrylates) is through free-radical polymerization . While specific protocols for the homopolymer of this compound are not widely published, a general procedure based on the polymerization of related fluorinated acrylates is outlined below.

General Protocol for Radical Polymerization of a 2-(Trifluoromethyl)acrylate Monomer

Materials:

-

2-(Trifluoromethyl)acrylate monomer (e.g., this compound)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

-

Anhydrous, degassed solvent (e.g., Toluene, Ethyl Acetate, or a fluorinated solvent)

-

Inert gas (Nitrogen or Argon)

-

Precipitating solvent (e.g., Methanol or Hexane)

Procedure:

-

Monomer and Initiator Preparation: The monomer is typically purified by passing it through a column of basic alumina to remove any inhibitors. The desired amount of monomer and radical initiator (typically 0.1-1 mol% relative to the monomer) are dissolved in the chosen solvent in a reaction vessel (e.g., a Schlenk flask).

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period.

-

Polymerization: The reaction vessel is placed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). The reaction is allowed to proceed under an inert atmosphere for a predetermined time (typically several hours to 24 hours).

-

Polymer Isolation: After the reaction is complete, the vessel is cooled to room temperature. The polymer is then isolated by precipitation into a non-solvent. For example, the toluene solution is slowly added to a vigorously stirred beaker of methanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization:

The resulting polymer is typically characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C NMR): To confirm the polymer structure and determine the monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis of poly(2-(trifluoromethyl)acrylates) via free-radical polymerization.

Caption: The relationship between the trifluoromethyl group in the polymer structure and its resulting properties and applications.

Future Outlook

The field of fluorinated polymers continues to be an exciting area of research with immense potential for innovation. While the specific homopolymer, poly(this compound), requires further investigation to fully elucidate its properties and application scope, the broader class of poly(2-(trifluoromethyl)acrylates) has already demonstrated significant promise. Future research will likely focus on the development of novel copolymers to fine-tune properties for specific applications, the exploration of controlled polymerization techniques to achieve well-defined polymer architectures, and the investigation of their utility in emerging fields such as biomedicine and advanced materials for energy applications. For drug development professionals, the tunable hydrophobicity and potential for creating well-defined particulate systems could offer new avenues for controlled release and targeted delivery, although this remains an area ripe for exploration.

References

commercial availability and suppliers of Methyl 2-(trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(trifluoromethyl)acrylate, a fluorinated monomer of significant interest in the development of advanced polymers for biomedical and pharmaceutical applications. The inclusion of the trifluoromethyl group imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and altered biological interactions, making them promising candidates for drug delivery systems, medical devices, and therapeutic agents.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 97% or higher and may contain stabilizers such as 4-Hydroxy-TEMPO to prevent premature polymerization.[1] Pricing and availability are subject to the supplier and the quantity ordered. For larger quantities, many suppliers offer bulk quotes and custom synthesis services.

| Supplier | Purity | Available Quantities | Contact for Bulk Orders |

| Sigma-Aldrich | 97% (may contain <50 ppm 4-Hydroxy-TEMPO as stabilizer) | 5 g | Yes |

| Manchester Organics | 97% | Inquire for details | Yes |

| Matrix Scientific | Not specified | Inquire for details | Yes |

| Oakwood Chemical | Not specified | Inquire for details | Yes |

| Apollo Scientific | 97% | 1 g, 5 g | Yes |

| BOC Sciences | Not specified | Inquire for details | Yes |

| P212121 Store | >97% | 1 g | Yes |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 382-90-1 | [2][3][4][5][6] |

| Molecular Formula | C₅H₅F₃O₂ | [2][3][5] |

| Molecular Weight | 154.09 g/mol | [1][3][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 104-105 °C | [3][6] |

| Density | 1.262 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.359 | [1][6] |

| Flash Point | 22.8 °C (closed cup) | [1][6] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

One general approach involves the reaction of a methyl propiolate precursor with a hydrofluorination agent.[4] Another strategy employs the fluorination of methyl acrylate using elemental fluorine in a suitable solvent system at low temperatures, followed by dehydrofluorination.

Illustrative Experimental Protocol (Adapted from Methyl 2-fluoroacrylate synthesis):

Disclaimer: This is a generalized protocol and requires optimization for the synthesis of this compound.

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet is charged with a solution of the starting material (e.g., a suitable trifluoromethylated precursor) in an anhydrous aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The fluorinating agent or a base for elimination is added dropwise to the reaction mixture while maintaining a specific temperature range, which is critical for controlling the reaction selectivity and minimizing side products.

-

Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with a suitable organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum or by column chromatography to yield the pure this compound.

Polymerization and Methodologies

Polymers of this compound can be synthesized via various radical polymerization techniques. The trifluoromethyl group can influence the reactivity of the monomer and the properties of the resulting polymer.

Free Radical Polymerization

Conventional free radical polymerization can be employed using a thermal initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

General Experimental Protocol for Free Radical Polymerization:

-

Preparation: this compound, a suitable solvent (e.g., toluene, ethyl acetate), and the initiator (AIBN) are placed in a reaction vessel.

-

Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Polymerization: The reaction vessel is heated to a specific temperature (typically 60-80 °C) to initiate the polymerization.

-

Termination and Isolation: After a predetermined time, the polymerization is quenched by cooling the mixture. The polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This method involves the use of a RAFT agent, which acts as a chain transfer agent.

General Experimental Protocol for RAFT Polymerization:

-

Reaction Mixture: The monomer, initiator (e.g., AIBN), RAFT agent, and solvent are combined in a reaction flask.

-

Degassing: The solution is thoroughly degassed.

-

Polymerization: The reaction is initiated by heating the mixture to the appropriate temperature.

-

Monitoring and Termination: The polymerization is monitored by taking aliquots at different time intervals to determine monomer conversion and polymer molecular weight. The reaction is stopped by rapid cooling.

-

Purification: The resulting polymer is isolated by precipitation.

Applications in Drug Development

The unique properties conferred by the trifluoromethyl group make polymers derived from this compound highly attractive for various applications in drug development.

Drug Delivery Systems

The hydrophobicity and stability of these polymers can be tuned to control the release of encapsulated therapeutic agents. They can be formulated into nanoparticles, micelles, or hydrogels for targeted drug delivery. The fluorinated nature of the polymer can also enhance its interaction with certain biological membranes, potentially improving drug uptake.

Biomedical Coatings

Polymers based on this compound can be used as coatings for medical devices and implants. These coatings can improve biocompatibility, reduce protein fouling, and provide a platform for the localized delivery of drugs.

Therapeutic Polymers

The trifluoromethyl group is a common motif in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity.[7][8] Polymers containing this moiety may exhibit inherent therapeutic activity or can be designed to interact with specific biological targets.

Diagrams and Workflows

General Synthesis and Polymerization Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent polymerization to form a homopolymer.

Caption: A generalized workflow for the synthesis and polymerization of this compound.

Hypothetical Signaling Pathway Modulation in Cancer Therapy

Polymers containing trifluoromethyl groups may influence cellular signaling pathways relevant to cancer. For instance, they could be designed to interfere with growth factor receptor signaling, such as the PDGF/PDGFR pathway, which is often dysregulated in cancer.[9] The following diagram illustrates a hypothetical mechanism where a nanoparticle formulated with a poly(this compound)-based copolymer could inhibit this pathway.

Caption: Hypothetical inhibition of the PDGF/PDGFR signaling pathway by a PMTFA-based nanoparticle.

Experimental Workflow for In Vitro Cytotoxicity Assessment

To evaluate the biocompatibility and potential therapeutic efficacy of polymers derived from this compound, a standardized in vitro cytotoxicity assessment is essential. The following diagram outlines a typical experimental workflow.

Caption: A standard workflow for assessing the in vitro cytotoxicity of polymer nanoparticles.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 5. CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents [patents.google.com]

- 6. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeted delivery of poly (methyl methacrylate) particles in colon cancer cells selectively attenuates cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of Methyl 2-(trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the anionic polymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA), a monomer valued for its unique properties conferred by the trifluoromethyl group. The resulting polymer, poly(this compound) (PMTFMA), exhibits distinct characteristics such as altered thermal stability and solubility, making it a material of interest in various advanced applications, including specialty coatings, biomedical devices, and drug delivery systems.

The electron-withdrawing nature of the trifluoromethyl group in MTFMA makes it highly susceptible to anionic polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). This protocol outlines a living anionic polymerization procedure, which proceeds without a formal termination step in the absence of impurities, enabling the synthesis of block copolymers and other complex architectures.[1]

Key Experimental Parameters

Successful anionic polymerization of MTFMA requires stringent control over experimental conditions to prevent premature termination of the growing polymer chains. Key parameters include the choice of initiator, solvent, and temperature, as well as the rigorous purification of all reagents and glassware.

| Parameter | Recommended Condition/Reagent | Rationale |